molecular formula C29H29F6N3O4S B10785710 Unii-PN3anl99HW CAS No. 183800-35-3

Unii-PN3anl99HW

Cat. No.: B10785710
CAS No.: 183800-35-3
M. Wt: 629.6 g/mol
InChI Key: CLINAPYUTVBIPZ-RVDQZYSZSA-N
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Description

UNII-PN3anl99HW is a complex chemical compound referenced in regulatory and technical documents, though its precise structural formula remains unspecified in publicly available literature. Key components linked to its synthesis or degradation include:

  • Kap60HHI JHXJIOpHI (Phosgene, CAS 75-44-5): A carbonyl chloride used in chemical synthesis and industrial processes.
  • XIOpHaH (Cyanogen chloride, CAS 506-77-4): A toxic gas with applications in chemical warfare and pesticide production.
  • HHaH0BOIOpoⅡ (Hydrogen cyanide, CAS 74-90-8): A highly volatile cyanide compound.

The compound exhibits structural variability, including isomers and derivatives with substituted alkyl/aryl groups (e.g., N-IUaIKWI [methyl, ethyl, or propyl groups]) and thiophosphate esters (e.g., CAS 5842-07-9, identified as O,O-diethyl S-methyl dithiophosphate) .

Properties

CAS No.

183800-35-3

Molecular Formula

C29H29F6N3O4S

Molecular Weight

629.6 g/mol

IUPAC Name

(2R,3R)-2-(2,4-difluorophenyl)-3-[[2-[(1E,3E)-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]buta-1,3-dienyl]-1,3-dioxan-5-yl]sulfanyl]-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C29H29F6N3O4S/c1-19(28(39,15-38-18-36-17-37-38)24-11-8-21(30)12-25(24)31)43-23-13-40-26(41-14-23)5-3-2-4-20-6-9-22(10-7-20)42-16-29(34,35)27(32)33/h2-12,17-19,23,26-27,39H,13-16H2,1H3/b4-2+,5-3+/t19-,23?,26?,28-/m1/s1

InChI Key

CLINAPYUTVBIPZ-RVDQZYSZSA-N

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)/C=C/C=C/C4=CC=C(C=C4)OCC(C(F)F)(F)F

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)C=CC=CC4=CC=C(C=C4)OCC(C(F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares UNII-PN3anl99HW with structurally or functionally related compounds, based on evidence from regulatory, synthetic, and toxicity

Compound Name CAS Number Molecular Formula Key Functional Groups Toxicity (LD50 or LC50) Primary Applications Regulatory Status
This compound N/A Undisclosed Thiophosphate, Chlorinated hydrocarbons Data unavailable Industrial intermediates Under review
Phosgene 75-44-5 COCl₂ Carbonyl chloride 3 ppm (inhaled, rat) Chemical synthesis, plastics Restricted (Chemical Weapons Convention)
Cyanogen chloride 506-77-4 ClCN Cyanide, Chloride 11 mg/m³ (inhaled, human) Chemical warfare, fumigants Highly regulated
O,O-Diethyl S-methyl dithiophosphate 5842-07-9 C₅H₁₁O₂PS₂ Thiophosphate ester 250 mg/kg (oral, rat) Pesticide intermediate EPA-regulated
Isomalathion nitrate 1337* Undisclosed Organophosphate, Nitrate Not reported Agricultural chemicals Restricted in EU
4,4'-H3OIpoINJINIeHINpeHO1 polymer 1682* Undisclosed Chlorinated polymer Low acute toxicity Industrial coatings OSHA-compliant

*Numerical identifiers from correspond to unverified internal codes.

Key Findings:

However, its exact hazard classification remains undefined .

Structural Flexibility : Unlike rigid aromatic compounds (e.g., 4,4'-H3OIpoINJINIeHINpeHO1 polymer), this compound’s variable alkyl/aryl substitutions suggest adaptability in industrial applications, such as polymer precursors or reactive intermediates .

Regulatory Standing: While phosgene and cyanogen chloride are tightly controlled under international treaties, this compound’s status is unclear, pending further toxicological evaluation .

Research and Regulatory Considerations

  • Synthetic Pathways : highlights reactions involving metal-catalyzed destruction of chlorinated hydrocarbons, suggesting this compound may form via similar high-temperature or catalytic processes .
  • Environmental Impact : Permissible concentration limits (nAK/nAy) for analogous compounds, such as cyanides, are stringent (e.g., <0.1 mg/L in water), implying this compound would require comparable handling protocols .
  • Contradictions in Data : lists compounds with nitro groups (e.g., 2-H301Ipo1IJI-4,6-IHHHTpoQeHOJ) as low-risk, whereas this compound’s thiophosphate components align with higher toxicity profiles, complicating direct comparisons .

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